1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one
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Overview
Description
1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one is a chemical compound with a pyridine ring substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dimethylpyridine with a suitable alkylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyridine: A precursor in the synthesis of 1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one.
1-(2-Amino-4-methylpyridin-3-yl)-2-methylpropan-1-one: A similar compound with one less methyl group on the pyridine ring.
1-(2-Amino-4,6-dimethylpyridin-3-yl)-2-ethylpropan-1-one: A compound with an ethyl group instead of a methyl group on the propanone moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(2-amino-4,6-dimethylpyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H16N2O/c1-6(2)10(14)9-7(3)5-8(4)13-11(9)12/h5-6H,1-4H3,(H2,12,13) |
InChI Key |
RFCXYLWDBKTRMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)C(C)C)N)C |
Origin of Product |
United States |
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